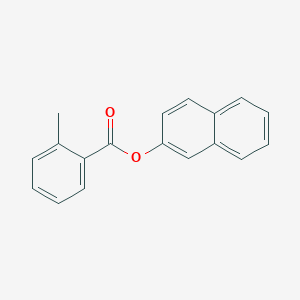

o-Toluic acid, 2-naphthyl ester

Description

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

naphthalen-2-yl 2-methylbenzoate |

InChI |

InChI=1S/C18H14O2/c1-13-6-2-5-9-17(13)18(19)20-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3 |

InChI Key |

LJIQFSNCVVGXSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Features

Key Observations :

- Steric Effects : The methyl group in this compound may hinder reactions compared to unsubstituted aryl esters like ethyl 2-naphthoate, which shows high reactivity in cross-ketonization .

- Electronic Effects : Conjugation in α,β-unsaturated esters (e.g., ethyl cinnamate) reduces reactivity due to stabilization, whereas purely aromatic esters (e.g., ethyl 2-naphthoate) exhibit higher yields in ketonization .

Key Observations :

- Antifungal Activity : Tolnaftate, a thiocarbamate 2-naphthyl ester, demonstrates the pharmaceutical relevance of the 2-naphthyl group in targeting fungal enzymes .

- Anti-Proliferative Effects: C19 fatty acid 2-naphthyl esters from Ganoderma lucidum exhibit biological activity, suggesting that lipophilicity and chain length enhance cell membrane interaction .

Key Observations :

- Cyclization Reactions : Esters with naphthoyl groups, such as ethyl 3-(2-naphthoyl)propionate, undergo intramolecular cyclization, highlighting the utility of naphthyl esters in complex synthesis .

Preparation Methods

Fischer Esterification: Acid-Catalyzed Condensation

The Fischer esterification remains a cornerstone for synthesizing o-toluic acid, 2-naphthyl ester. This method involves refluxing o-toluic acid with 2-naphthol in the presence of a strong acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) under dehydrating conditions. A Dean-Stark trap is often employed to remove water, shifting the equilibrium toward ester formation .

Reaction Conditions

-

Molar Ratio : A 1:1.5 ratio of o-toluic acid to 2-naphthol ensures excess alcohol for higher conversion.

-

Catalyst Loading : 5–10 mol% H₂SO₄.

Yield and Limitations

-

Typical yields range from 60–75%, limited by equilibrium dynamics.

-

Acid-sensitive substrates may degrade, necessitating alternative methods .

Steglich Esterification: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, the Steglich method using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers superior control. This approach activates the carboxylic acid as an intermediate O-acylisourea, facilitating nucleophilic attack by 2-naphthol .

Optimized Protocol

-

Reagents : DCC (1.2 equiv), DMAP (0.1 equiv).

-

Solvent : Dichloromethane or THF at 0°C to room temperature.

Performance Metrics

-

Yields exceed 85% with minimal side products.

-

Requires post-reaction filtration to remove dicyclohexylurea byproducts .

Lewis Acid-Catalyzed Acyl Transfer

Recent advances highlight Lewis acid-mediated acyl shifts for synthesizing naphthyl esters. For example, TiCl₂(OTf)₂ or Sn(OTf)₂ catalyzes the rearrangement of oxabenzonorbornadienes to 1-hydroxy-2-naphthoic acid esters, which can be further functionalized .

Key Findings

-

Catalyst : 10–20 mol% TiCl₂(OTf)₂ in CH₂Cl₂ at 50°C.

-

Substrate Scope : Compatible with electron-withdrawing groups (e.g., nitro, halogens) .

Mechanistic Insight

The reaction proceeds via oxa-bridge opening, forming a benzylic carbocation intermediate. A 1,2-acyl shift followed by rearomatization yields the ester .

Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts enable cross-coupling between aryl halides and pre-functionalized esters. A patent by US6433214B1 describes the synthesis of biphenyl esters via Suzuki-Miyaura coupling, adaptable to o-toluic acid derivatives .

Representative Procedure

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ in a toluene/water biphasic system.

Outcomes

Industrial-Scale Synthesis: Acid Anhydride Activation

Large-scale production often employs reactive anhydrides like trifluoroacetic anhydride (TFAA) to activate carboxylic acids. A patent (EP1083167A1) details TFAA-mediated esterification in trifluoroacetic acid (TFA), achieving rapid conversions under mild conditions .

Process Parameters

Advantages

-

High solubility of intermediates in TFA simplifies purification.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 60–75 | 110–130 | Moderate |

| Steglich Esterification | DCC/DMAP | 80–90 | 0–25 | Lab-scale |

| Lewis Acid Catalysis | TiCl₂(OTf)₂ | 75–91 | 50 | High |

| Cross-Coupling | Pd(PPh₃)₄ | 45–60 | 80–100 | Low |

| TFAA Activation | TFAA/TFA | >95 | 25–45 | Industrial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.